3-Chloro-3-methylpentane
Description
Structural Classification and Nomenclature Relevance
3-Chloro-3-methylpentane is classified as a tertiary alkyl halide. chemicalbook.comsigmaaldrich.com Its structure consists of a five-carbon pentane (B18724) chain with a chlorine atom and a methyl group both attached to the third carbon atom. This carbon is tertiary because it is bonded to three other carbon atoms. The systematic IUPAC name for this compound is this compound. nih.gov Due to its structure, it is also known by other names such as 3-Methyl-3-chloropentane and Diethylmethylcarbinyl chloride. spectrabase.comnist.gov
The molecular formula of the compound is C₆H₁₃Cl. chemicalbook.com Its structure is key to its chemical reactivity. The carbon atom bonded to the chlorine is sterically hindered by the surrounding ethyl and methyl groups, which influences the types of reactions it can undergo.
Table 1: Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 918-84-3 chemicalbook.comnih.gov |
| Molecular Formula | C₆H₁₃Cl chemicalbook.com |
| Molecular Weight | 120.62 g/mol nih.gov |
| InChI Key | SGWJUIFOPCZXMR-UHFFFAOYSA-N sigmaaldrich.com |
| SMILES | CCC(C)(Cl)CC sigmaaldrich.com |
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Form | Liquid sigmaaldrich.comharpercollege.edu |
| Boiling Point | 115-116 °C at 760 mmHg chemicalbook.comsigmaaldrich.comharpercollege.edu |
| Density | 0.885 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.4211 chemicalbook.comchemsrc.com |
Historical Context of Research on Tertiary Alkyl Halides
The study of alkyl halides dates back centuries, with chloroethane (B1197429) being one of the first to be prepared in the 15th century. unacademy.com However, the systematic investigation of their structures and reactions began in the 19th century. unacademy.com A pivotal moment in the history of alkyl halide chemistry was the work of Paul Walden in 1896, who observed that certain reactions on chiral molecules proceeded with an inversion of stereochemistry. libretexts.org This discovery laid the groundwork for understanding nucleophilic substitution reactions.
Early research primarily focused on primary and secondary alkyl halides. It was established that their substitution reactions consistently resulted in an inversion of configuration. libretexts.org Tertiary alkyl halides, like this compound, were noted to react differently and often gave different stereochemical outcomes. libretexts.org This distinction hinted at a different underlying reaction mechanism for these more sterically hindered compounds. The development of concepts like carbocation intermediates became crucial to explain the reactivity of tertiary alkyl halides, which, unlike their primary and secondary counterparts, could form a relatively stable positively charged carbon species. libretexts.org While many alkyl halides are produced synthetically, thousands have been discovered as natural products, particularly from marine organisms, challenging the early belief that such compounds were rare in nature. nih.gov
Significance in Mechanistic Organic Chemistry Studies
This compound serves as a classic substrate for studying unimolecular substitution (Sₙ1) and unimolecular elimination (E1) reactions. chemicalbook.compearson.comchegg.com Its significance lies in its tertiary structure, which favors the formation of a carbocation intermediate, the hallmark of Sₙ1 and E1 pathways. libretexts.orgmasterorganicchemistry.com
In an Sₙ1 reaction, the rate-determining step is the spontaneous dissociation of the leaving group (the chloride ion) to form a planar tertiary carbocation (the 3-methyl-3-pentyl cation). libretexts.orgaskfilo.com This carbocation is then rapidly attacked by a nucleophile. Because the carbocation is planar, the nucleophile can attack from either face, which typically leads to a mixture of stereoisomeric products if the carbon were chiral. libretexts.org The reaction of this compound with a weak nucleophile like water or methanol (B129727) is a frequently cited example of an Sₙ1 reaction. pearson.comchegg.com
Simultaneously, this compound can undergo an E1 elimination reaction, often in competition with the Sₙ1 reaction. masterorganicchemistry.com After the formation of the same carbocation intermediate, a weak base can abstract a proton from a carbon atom adjacent to the positive charge. chegg.comnumberanalytics.com According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene. libretexts.orgaskfilo.com For this compound, elimination can lead to the formation of 3-methyl-2-pentene as the major product. askfilo.com
Because its structure promotes these specific pathways and minimizes the competing bimolecular (Sₙ2 and E2) reactions which are hindered by its bulky nature, this compound is an ideal model compound. chemicalbook.comsigmaaldrich.com It allows for the clear study of the kinetics and stereochemical outcomes associated with the Sₙ1 and E1 mechanisms. chemsrc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-3-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-4-6(3,7)5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWJUIFOPCZXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238703 | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-84-3 | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-3-methylpentane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Mechanisms and Kinetics
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental to the chemical behavior of 3-chloro-3-methylpentane. In these reactions, a nucleophile replaces the chlorine atom (the leaving group). The specific mechanism of this substitution is dictated by the substrate's structure and the reaction conditions. For this compound, a tertiary alkyl halide, the unimolecular nucleophilic substitution (SN1) pathway is strongly favored over the bimolecular (SN2) pathway.
The SN1 reaction is a multi-step process where the rate-determining step is unimolecular, involving only the alkyl halide. wikipedia.org this compound is an ideal substrate for this pathway due to the steric hindrance around the central carbon and the stability of the carbocation it forms. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the departure of the leaving group to form a carbocation, which is then attacked by a nucleophile. pearson.comlibretexts.org
The initial and most critical step in the SN1 mechanism of this compound is the spontaneous dissociation of the carbon-chlorine bond. libretexts.orgchemicalnote.com This heterolytic cleavage results in the formation of a tertiary carbocation, the 3-methyl-3-pentyl cation, and a chloride anion. pearson.com
The stability of this carbocation is the primary reason why this compound readily undergoes SN1 reactions. brainly.com Carbocation stability follows the trend: tertiary > secondary > primary > methyl. masterorganicchemistry.comlibretexts.org The 3-methyl-3-pentyl cation is a tertiary carbocation, meaning the positively charged carbon atom is bonded to three other carbon atoms. chemguide.co.uk Its high stability is attributed to two main electronic effects:
Inductive Effect: The surrounding alkyl groups (two ethyl groups and one methyl group) are electron-donating. masterorganicchemistry.com They push electron density towards the positively charged central carbon, which helps to disperse the positive charge and stabilize the carbocation. chemguide.co.uk
Hyperconjugation: This involves the delocalization of electrons from the sigma (σ) bonds of adjacent C-H or C-C bonds into the empty p-orbital of the carbocation. masterorganicchemistry.comlibretexts.org The 3-methyl-3-pentyl cation has numerous adjacent C-H bonds that can participate in hyperconjugation, further spreading the positive charge and increasing its stability. rsc.org
Due to this high stability, the formation of the tertiary carbocation is more energetically favorable compared to less substituted carbocations. brainly.com
| Carbocation Type | Relative Stability | Example |
|---|---|---|
| Tertiary (3°) | Most Stable | 3-methyl-3-pentyl cation |
| Secondary (2°) | Intermediate | Isopropyl cation |
| Primary (1°) | Less Stable | Ethyl cation |
| Methyl | Least Stable | Methyl cation |
The rate law is expressed as: Rate = k[this compound]
The SN1 mechanism proceeds in two main steps:
Formation of the carbocation: This is a slow, reversible, and endothermic process. It is the rate-determining step of the entire reaction because it has the highest activation energy. libretexts.orgchemicalnote.comlibretexts.org
The choice of solvent significantly impacts the rate of SN1 reactions. Polar protic solvents, such as water, alcohols, and acetic acid, are known to accelerate SN1 reactions. ncert.nic.inlibretexts.org This is because these solvents can stabilize both the carbocation intermediate and the leaving group (chloride ion) through solvation. libretexts.orgaskfilo.com
Stabilization of the Transition State: The rate-determining step involves the formation of charged species from a neutral molecule. A polar solvent stabilizes the transition state, which has a developing positive charge on the carbon and a negative charge on the leaving group, thus lowering the activation energy. askfilo.com
Solvation of the Carbocation: The electron-rich oxygen or nitrogen atoms of the polar solvent can interact with and stabilize the electron-deficient carbocation. pearson.com
Solvation of the Leaving Group: The protic nature of the solvent (i.e., the presence of hydrogen atoms bonded to electronegative atoms) allows it to form hydrogen bonds with the leaving group (chloride ion), effectively solvating it and making its departure more favorable. ncert.nic.in
Therefore, conducting the solvolysis of this compound in a more polar solvent (e.g., a higher percentage of water in a water/acetone mixture) will result in a faster reaction rate. askfilo.compearson.com
| Solvent Type | Effect on SN1 Rate | Reason | Examples |
|---|---|---|---|
| Polar Protic | Increases Rate | Stabilizes carbocation and leaving group | Water, Methanol (B129727), Formic Acid |
| Polar Aprotic | Moderate Rate | Stabilizes carbocation but not leaving group effectively | Acetone, DMSO |
| Nonpolar | Decreases Rate | Does not stabilize charged intermediates | Hexane, Benzene |
A defining characteristic of the SN1 reaction is that its rate is independent of both the concentration and the strength of the nucleophile. libretexts.orglibretexts.org This is a direct consequence of the reaction mechanism, where the nucleophile only participates in the second, fast step after the rate-determining step has been completed. wikipedia.orglibretexts.org
Therefore, whether a strong nucleophile (like hydroxide (B78521), OH⁻) or a weak nucleophile (like water, H₂O) is used, the rate at which this compound is consumed remains the same. libretexts.orglibretexts.org Consequently, SN1 reactions are often performed under solvolysis conditions, where the solvent itself acts as the (typically weak) nucleophile. perlego.com
The bimolecular nucleophilic substitution (SN2) mechanism is not a viable pathway for this compound. study.comstudy.com The SN2 reaction is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. ncert.nic.in This mechanism requires the nucleophile to approach the carbon from the side opposite the leaving group, a "backside attack." ncert.nic.in
For this compound, the central carbon atom is tertiary and is bonded to a methyl group and two ethyl groups. These bulky alkyl groups create significant steric hindrance, effectively shielding the electrophilic carbon from backside attack by a nucleophile. ncert.nic.instudy.comstudy.com Any approaching nucleophile would experience strong steric repulsion from these groups, making the transition state for an SN2 reaction extremely high in energy and therefore highly unfavorable.
The reactivity of alkyl halides in SN2 reactions follows the order: methyl > primary > secondary > tertiary. ncert.nic.instudy.com Tertiary halides like this compound are considered essentially unreactive via the SN2 mechanism due to this prohibitive steric hindrance. ncert.nic.instudy.com
Bimolecular Nucleophilic Substitution (SN2) Considerations
Elimination Reactions
Elimination reactions of this compound typically result in the formation of alkenes and are often competitive with SN1 substitution reactions. study.com
The E1 mechanism, like the SN1 mechanism, is a two-step process that proceeds through a carbocation intermediate. vedantu.comucalgary.ca It is favored by weak bases and polar protic solvents, which help stabilize the ionic intermediates. ncert.nic.in
The first step of the E1 reaction of this compound is identical to the first step of the SN1 reaction: the slow cleavage of the carbon-chlorine bond to produce a tertiary carbocation and a chloride ion. ucalgary.calibretexts.org This is the rate-determining step for the E1 pathway. ucalgary.caamazonaws.com The stability of the tertiary 3-methyl-3-pentyl carbocation is a key factor that facilitates this unimolecular pathway. ncert.nic.invedantu.com
Following the formation of the carbocation, a weak base (which can be the solvent) abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. libretexts.orgyoutube.com For this compound, there are two types of beta-hydrogens that can be removed, leading to the formation of two different alkene products.
The regioselectivity of this step is governed by Zaitsev's rule, which states that the major product of an elimination reaction is the more highly substituted, and therefore more thermodynamically stable, alkene. study.commasterorganicchemistry.comlibretexts.org
Path A (Zaitsev Product): Removal of a proton from a methylene group (–CH2–) of one of the ethyl substituents results in the formation of 3-methyl-2-pentene , a trisubstituted alkene.
Path B (Hofmann-type Product): Removal of a proton from the methyl group (–CH3–) results in the formation of 3-ethyl-2-methyl-1-propene (an incorrect name, the structure would be 2-ethyl-3-methyl-1-butene from a rearrangement, or more simply from this substrate, 3-methyl-1-pentene (B165626) if a proton is removed from the other ethyl group's terminal carbon, which is not adjacent. The correct possible minor product is 3-methyl-2-pentene from the methyl group or the CH2 group). The actual minor product from removing a proton from the other beta-carbon (the other ethyl group) is 3-methyl-1-pentene , a disubstituted alkene.
According to Zaitsev's rule, 3-methyl-2-pentene will be the major product because it is the more stable, more substituted alkene. masterorganicchemistry.comaskfilo.com
Table 2: Potential E1 Elimination Products of this compound | Product Name | Alkene Structure | Substitution | Predicted Yield | | :--- | :--- | :--- | :--- | | 3-methyl-2-pentene | Trisubstituted | Major (Zaitsev) | | 3-methyl-1-pentene | Disubstituted | Minor |
The E2 mechanism is a concerted, one-step reaction in which a strong base removes a beta-proton while the leaving group departs simultaneously, forming a double bond. pearson.commsu.edu Unlike SN2 reactions, the rate of E2 reactions increases with increasing alkyl substitution, making tertiary halides like this compound highly reactive via this pathway, especially in the presence of a strong, non-nucleophilic base. amazonaws.comuci.edu
The E2 reaction has a strict stereochemical requirement for an anti-periplanar arrangement between the abstracted proton and the leaving group. amazonaws.commsu.edu This means the proton and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond. While this is a critical consideration for cyclic or stereochemically constrained molecules, the free rotation in an acyclic compound like this compound allows it to readily adopt the necessary conformation for elimination. pearson.com
Similar to the E1 pathway, the regioselectivity of the E2 reaction is also governed by Zaitsev's rule when using a sterically unhindered base, leading to the preferential formation of the most stable alkene, 3-methyl-2-pentene. uci.edu
Bimolecular Elimination (E2) Pathways
Competition Between Substitution and Elimination Pathways
Substitution and elimination reactions are often in competition. researchgate.net For tertiary substrates like this compound, SN2 reactions are highly unlikely due to steric hindrance. libretexts.orgstackexchange.com Therefore, the primary competition exists between SN1, E1, and E2 pathways. The reaction conditions are paramount in determining which pathway predominates.
The solvent plays a critical role in influencing the reaction pathway. chemistrysteps.com
Polar Protic Solvents (e.g., water, ethanol): These solvents contain O-H or N-H bonds and are capable of hydrogen bonding. They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate, polar protic solvents strongly favor SN1 and E1 mechanisms. youtube.compressbooks.pub They can also solvate nucleophiles, creating a "solvent cage" that hinders their nucleophilicity, which disfavors the SN2 pathway. pressbooks.pubmasterorganicchemistry.com However, this caging effect is less significant for basicity, meaning elimination can still be favored. chemistrysteps.com
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are polar but lack O-H or N-H bonds and cannot act as hydrogen bond donors. They are good at solvating cations but not anions, leaving the "naked" anion as a stronger nucleophile and base. chemistrysteps.commasterorganicchemistry.com Consequently, polar aprotic solvents favor SN2 and E2 reactions, where a strong nucleophile/base is required. youtube.comreddit.com
| Solvent Type | Favored Mechanism(s) | Reasoning |
|---|---|---|
| Polar Protic | SN1, E1 | Stabilizes carbocation intermediate and leaving group through hydrogen bonding. pressbooks.pub |
| Polar Aprotic | SN2, E2 | Enhances nucleophilicity/basicity by solvating the cation but not the anion. chemistrysteps.commasterorganicchemistry.com |
Temperature is a key factor in the competition between substitution and elimination. Elimination reactions generally have a higher activation energy than substitution reactions because they involve more bond breaking and reorganization. Furthermore, elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures. As a result, increasing the reaction temperature favors the elimination pathway over the substitution pathway.
The properties of the base or nucleophile are a primary determinant of the reaction outcome.
Strong, Non-hindered Bases/Nucleophiles (e.g., hydroxide, ethoxide): These reagents can act as both strong nucleophiles and strong bases. For a tertiary substrate like this compound, elimination (E2) is generally favored over substitution. libretexts.orgchegg.com
Strong, Sterically Hindered Bases (e.g., potassium tert-butoxide): The steric bulk of these bases makes it difficult for them to act as nucleophiles and attack the sterically hindered electrophilic carbon. reddit.com However, they can readily abstract a less hindered β-hydrogen. Consequently, bulky bases strongly favor the E2 elimination pathway. youtube.com
Weak Bases/Weak Nucleophiles (e.g., water, ethanol): In the absence of a strong base, the reaction is likely to proceed through a unimolecular pathway (SN1/E1) because these weak reagents are not strong enough to facilitate a bimolecular reaction. libretexts.org The reaction begins with the slow, spontaneous dissociation of the alkyl halide to form a stable tertiary carbocation, which is then attacked by the weak nucleophile (SN1) or deprotonated by the weak base (E1). study.comchegg.com
| Reagent Type | Primary Role | Favored Pathway(s) |
|---|---|---|
| Strong, Non-hindered (e.g., NaOEt) | Strong Base & Nucleophile | E2 (major), SN2 (minor, if substrate were 1°/2°) |
| Strong, Hindered (e.g., t-BuOK) | Strong, non-nucleophilic Base | E2 |
| Weak (e.g., H₂O, EtOH) | Weak Base & Nucleophile | SN1, E1 |
Solvolysis Studies and Solvent Effects
Solvolysis Kinetics of 3-Chloro-3-methylpentane and Related Tertiary Alkyl Halides
The study of the solvolysis kinetics of this compound and analogous tertiary alkyl halides, such as tert-butyl chloride, is fundamental to understanding SN1 reactions. These reactions typically exhibit first-order kinetics, where the rate is solely dependent on the concentration of the alkyl halide. The solvent plays a dual role, acting as both the reaction medium and the nucleophile.
Extensive research has been conducted to compare the reactivity of various tertiary alkyl halides in different solvent systems. These studies aim to elucidate the interplay of steric and electronic effects on the solvolysis rates. The rate of solvolysis is highly sensitive to the ionizing power of the solvent, which is its ability to stabilize the forming carbocation and the leaving group through solvation. For instance, polar protic solvents are particularly effective at stabilizing the transition state and the carbocation intermediate, thereby accelerating the reaction rate. libretexts.org
Quantitative Analysis of Solvent-Solute Interactions in Solvolysis
To achieve a more precise understanding of how solvents influence reaction rates, physical organic chemists employ quantitative methodologies to analyze the intricate interactions between the solvent and the substrate.
The effect of the solvent on the rate of solvolysis can be effectively modeled using linear free-energy relationships (LFERs). While the Grunwald-Winstein equation is a well-known two-parameter model, more sophisticated multiparametric equations are often required for a comprehensive analysis of the solvolysis of substrates like this compound across a diverse range of solvents. mdpi.com These advanced equations incorporate parameters that account for the solvent's ionizing power, nucleophilicity, and electrophilicity. For example, a four-parameter equation has been successfully utilized to correlate the specific rates of solvolysis of this compound in various alcoholic solvents. This equation considers the solvent's hydrogen bond acidity and basicity, along with its polarizability and dipolarity. epa.gov
Target Factor Analysis (TFA) is a powerful statistical technique employed to dissect large datasets, such as those generated from kinetic studies in multiple solvents. In the context of solvolysis, TFA can help determine the number of independent factors that significantly influence the reaction rate, thereby aiding in the elucidation of the reaction mechanism. By applying TFA to the solvolysis data of this compound and other tertiary alkyl halides, researchers can identify underlying patterns and correlations that might be missed by simpler analytical methods. This approach can provide robust evidence to support or refute proposed mechanistic pathways and offer insights into the nature of the transition state. epa.gov
Specific Solvent Systems and Reactivity Profiles
The selection of the solvent has a significant impact on the rate of solvolysis of this compound.
The solvolysis of this compound has been extensively investigated in a variety of monohydric alcohols, ranging from simple alkanols like methanol (B129727) and ethanol (B145695) to more structurally complex alcohols. The reaction rate generally increases with the polarity of the alcohol. This is because more polar solvents are more effective at stabilizing the carbocation intermediate and the departing chloride ion through solvation. Consequently, the rate of solvolysis is considerably faster in methanol than in a less polar alcohol such as 2-propanol.
The following table presents the first-order rate constants for the solvolysis of this compound in different alcoholic solvents at 298.15 K, illustrating the influence of solvent polarity.
| Solvent | Dielectric Constant (approx.) | Rate Constant (k) s⁻¹ |
| Methanol | 32.7 | 9.77 x 10⁻⁵ |
| Ethanol | 24.5 | 1.83 x 10⁻⁵ |
| 2-Propanol | 19.9 | 2.92 x 10⁻⁶ |
| tert-Butyl alcohol | 12.5 | 4.88 x 10⁻⁷ |
This is an interactive table. You can sort the columns by clicking on the headers.
Influence of Solvent Dipolarity, Polarizability, and Hydrogen Bond Donor Acidity on Reactivity
The rate of solvolysis of this compound, a tertiary alkyl halide, is significantly influenced by the properties of the solvent in which the reaction occurs. The transition state of the S_N1 solvolysis of tertiary alkyl halides is highly polar and develops a considerable positive charge on the central carbon atom as the carbon-chlorine bond undergoes heterolytic cleavage. Consequently, solvents that can effectively stabilize this charge separation will accelerate the reaction rate. The key solvent properties governing this stabilization are dipolarity, polarizability, and hydrogen bond donor acidity.
The relationship between these solvent properties and the solvolysis rate constant (k) can be quantitatively described by multiparametric equations, such as the Taft-Kamlet equation:
log(k/k₀) = s(π* + dδ) + aα
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in a reference solvent.
π* is a measure of the solvent's dipolarity/polarizability.
δ is a correction factor for polarizability.
α represents the solvent's hydrogen bond donor (HBD) acidity.
s, d, and a are sensitivity parameters of the substrate to these solvent properties.
Research on the solvolysis of various tertiary alkyl halides, including this compound, in a range of alcoholic solvents has demonstrated the significant roles of these solvent parameters.
Detailed Research Findings
A comprehensive study by Albuquerque, Moita, and Gonçalves provides crucial insights into the solvent effects on the solvolysis of tert-alkyl halides, including this compound, in various monoalcohols and diols. Their work highlights that solvent dipolarity, polarizability, and hydrogen bond donor acidity are the primary factors influencing the reactivity.
The analysis of solvolysis data for this compound across a series of monoalcohols reveals a clear trend. As the hydrogen bond donor acidity and dipolarity/polarizability of the alcohol increase, the rate of solvolysis also increases. This is because solvents with higher HBD acidity can effectively solvate the leaving chloride anion through hydrogen bonding, while solvents with greater dipolarity and polarizability stabilize the developing carbocationic center in the transition state.
The following table presents the rate constants for the solvolysis of this compound in various monoalcohols at 25°C, along with the relevant solvent parameters.
| Solvent | Rate Constant (k x 10⁵ s⁻¹) | Dipolarity/Polarizability (π*) | HBD Acidity (α) |
|---|---|---|---|
| Methanol | 1.83 | 0.60 | 0.98 |
| Ethanol | 0.37 | 0.54 | 0.86 |
| Propan-1-ol | 0.16 | 0.52 | 0.84 |
| Butan-1-ol | 0.11 | 0.47 | 0.84 |
| Pentan-1-ol | 0.09 | 0.45 | 0.83 |
From the data, a clear correlation can be observed. Methanol, with the highest hydrogen bond donor acidity and significant dipolarity, facilitates the fastest solvolysis rate among the simple primary alcohols. As the alkyl chain of the alcohol increases in length, both the dipolarity/polarizability and the hydrogen bond donor acidity generally decrease, leading to a corresponding decrease in the solvolysis rate.
A similar trend is observed in diols, where the presence of a second hydroxyl group can influence the solvent's properties.
| Solvent | Rate Constant (k x 10⁵ s⁻¹) | Dipolarity/Polarizability (π*) | HBD Acidity (α) |
|---|---|---|---|
| Ethane-1,2-diol | 1.15 | 0.92 | 1.03 |
| Propane-1,2-diol | 0.36 | 0.83 | 0.92 |
| Propane-1,3-diol | 0.55 | 0.86 | 0.94 |
| Butane-1,4-diol | 0.31 | 0.84 | 0.92 |
| Pentane-1,5-diol | 0.23 | 0.81 | 0.90 |
Stereochemical Considerations
Achirality of 3-Chloro-3-methylpentane
A molecule is defined as chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituents. In the case of this compound, the central carbon atom (C3) is bonded to a chlorine atom, a methyl group, and two ethyl groups. Because two of the substituents attached to the central carbon are identical (the ethyl groups), the molecule does not possess a chiral center. brainly.com The presence of these identical groups means the molecule has a plane of symmetry and is therefore achiral, meaning it cannot exist as a pair of enantiomers. brainly.com
Stereochemical Outcomes in SN1 Reactions of Chiral Tertiary Alkyl Halides
While this compound itself is achiral, examining the behavior of structurally similar chiral tertiary alkyl halides in unimolecular nucleophilic substitution (SN1) reactions provides critical insight into this reaction mechanism. Tertiary alkyl halides readily undergo SN1 reactions due to the stability of the tertiary carbocation intermediate formed. numberanalytics.comchemistrysteps.com
The SN1 reaction mechanism proceeds in a stepwise fashion. The first and rate-determining step involves the departure of the leaving group (in this case, a chloride ion) to form a carbocation intermediate. ucsd.edulibretexts.org This carbocation is sp² hybridized and possesses a trigonal planar geometry, with the empty p orbital perpendicular to the plane. ucsd.edulibretexts.orgimgroupofresearchers.com
Because the carbocation is planar, the incoming nucleophile has an equal probability of attacking from either face of the plane. ucsd.edulibretexts.orglibretexts.org If the starting alkyl halide is optically active (i.e., a single enantiomer), the attack from one side will result in a product with the same stereochemical configuration as the starting material (retention), while an attack from the opposite side will yield a product with the inverted configuration. This leads to the formation of a nearly 50:50 mixture of the two enantiomeric products, a result known as racemization. numberanalytics.comlibretexts.orgfiveable.medoubtnut.com For example, the hydrolysis of a chiral tertiary alkyl halide like (S)-3-chloro-3-methylhexane results in a racemic mixture of the corresponding R and S alcohols. ucsd.edulibretexts.org
In practice, SN1 reactions of chiral substrates rarely result in complete racemization. Often, a slight excess of the product with an inverted stereochemistry is observed. libretexts.orglibretexts.org This phenomenon is attributed to the formation of an "ion pair" immediately following the departure of the leaving group. libretexts.org
Stereospecificity and Regioselectivity in E2 Elimination Reactions
Tertiary alkyl halides like this compound can also undergo bimolecular elimination (E2) reactions in the presence of a base. libretexts.orgmsu.edu These reactions are characterized by specific stereochemical and regiochemical requirements.
The E2 reaction is stereospecific, requiring a particular spatial arrangement of the atoms involved. The mechanism proceeds most efficiently when the hydrogen atom being removed (β-hydrogen) and the leaving group are in an anti-periplanar conformation. wikipedia.orgchemistrysteps.comksu.edu.sa This means they lie in the same plane but on opposite sides of the carbon-carbon bond. This geometric constraint dictates the stereochemistry of the resulting alkene.
Furthermore, when an alkyl halide has multiple types of β-hydrogens, the E2 reaction can lead to a mixture of constitutional isomers, known as regioisomers. The distribution of these products is highly dependent on the nature of the base used. ksu.edu.sachemistrysteps.com
Zaitsev's Rule : When a small, strong base (e.g., sodium ethoxide, NaOEt) is used, the major product is typically the more substituted, and therefore more thermodynamically stable, alkene. msu.eduwikipedia.orgorgosolver.com This is known as the Zaitsev product. For this compound, removal of a hydrogen from carbon 2 or 4 would lead to the more substituted alkene, 3-methylpent-2-ene.
Hofmann's Rule : When a sterically hindered, bulky base (e.g., potassium tert-butoxide, KOtBu) is used, the major product is the less substituted alkene. chemistrysteps.comorgosolver.comwikipedia.org This is known as the Hofmann product. The bulky base has difficulty accessing the more sterically hindered internal β-hydrogens, and therefore preferentially removes a more accessible hydrogen from a terminal methyl group. orgosolver.comwikipedia.org For this compound, this would lead to the formation of 3-methylpent-1-ene.
The regiochemical outcome of the E2 elimination of a tertiary alkyl halide is a classic example of kinetic versus thermodynamic control, where the choice of base dictates the major product formed.
Table 1: Regiochemical Outcomes of E2 Elimination of this compound
| Base Used | Base Type | Major Product | Minor Product | Governing Rule |
|---|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Small | 3-Methylpent-2-ene | 3-Methylpent-1-ene | Zaitsev orgosolver.com |
| Potassium tert-Butoxide (KOtBu) | Bulky | 3-Methylpent-1-ene | 3-Methylpent-2-ene | Hofmann orgosolver.com |
Advanced Spectroscopic Characterization in Mechanistic and Structural Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 3-chloro-3-methylpentane and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), offer a comprehensive view of the molecular framework.
¹H NMR Studies of this compound and its Reaction Products
Due to the symmetrical nature of this compound, its ¹H NMR spectrum is relatively simple, exhibiting three distinct signals. chegg.com The protons of the two equivalent ethyl groups and the central methyl group have different chemical environments.
In substitution and elimination reactions, the ¹H NMR spectra of the products provide critical information for their identification. For instance, in an Sₙ1 reaction with a nucleophile like methanol (B129727), the formation of an ether can be confirmed by the appearance of a new methoxy (B1213986) signal. pearson.com Similarly, elimination reactions yield alkenes such as 3-methyl-2-pentene and 3-methyl-1-pentene (B165626), each with characteristic olefinic proton signals in their ¹H NMR spectra.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Multiplicity | Approximate Chemical Shift (δ) ppm |
| -CH₃ (on C3) | Singlet | 1.5 - 1.7 |
| -CH₂- | Quartet | 1.7 - 1.9 |
| -CH₃ (ethyl) | Triplet | 0.9 - 1.1 |
Note: This is a predicted spectrum. Actual chemical shifts can vary based on solvent and experimental conditions.
¹³C NMR and DEPT Analysis for Structural Elucidation of Products
The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule. docbrown.info The carbon atom bonded to the chlorine atom (C3) is significantly deshielded and appears at a lower field.
DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectroscopy is a powerful tool for differentiating between CH, CH₂, and CH₃ groups, which is invaluable for identifying reaction products. libretexts.org
DEPT-90: Only CH carbons will show a positive signal.
DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will show negative signals. Quaternary carbons are not observed in DEPT spectra.
This technique is particularly useful in distinguishing between isomeric alkene products from elimination reactions. For example, the ¹³C NMR and DEPT spectra can unambiguously differentiate between 3-methyl-2-pentene and 3-methyl-1-pentene.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Carbon | Approximate Chemical Shift (δ) ppm | DEPT-135 Phase |
| C1 & C5 | ~9 | Positive |
| C2 & C4 | ~37 | Negative |
| C3 | ~75 | No Signal |
| C3-CH₃ | ~30 | Positive |
Note: This is a predicted spectrum. Actual chemical shifts can vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its reaction products. uobasrah.edu.iq The IR spectrum of this compound is characterized by strong C-H stretching and bending vibrations. The C-Cl stretch is also present but can sometimes be difficult to assign definitively in the fingerprint region. docbrown.infodocbrown.info
When this compound undergoes reactions, the changes in functional groups are readily observed in the IR spectrum. For example:
Substitution (Hydrolysis): The formation of 3-methyl-3-pentanol (B165633) is confirmed by the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹.
Elimination: The formation of an alkene is indicated by the appearance of a C=C stretching absorption around 1640-1680 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹.
Table 3: Key IR Absorption Frequencies
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretch | 2850-3000 |
| C-Cl | Stretch | 600-800 |
| O-H (alcohol) | Stretch, broad | 3200-3600 |
| C=C (alkene) | Stretch | 1640-1680 |
| =C-H (alkene) | Stretch | 3010-3095 |
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. uni-saarland.de In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. nist.gov Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with about one-third the intensity of the M⁺ peak is also characteristic.
The fragmentation of this compound is dominated by the loss of the chlorine atom to form a stable tertiary carbocation. libretexts.orgdocbrown.info This results in a prominent peak at m/z corresponding to the [C₆H₁₃]⁺ fragment. Further fragmentation of the alkyl chain can also occur.
Analysis of the mass spectra of reaction products can confirm their structures. For instance, the molecular ion peak of an alcohol formed via substitution will correspond to the mass of 3-methyl-3-pentanol, and its fragmentation will differ significantly from the parent halide.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z | Significance |
| [C₆H₁₃³⁵Cl]⁺ | 120 | Molecular Ion (M⁺) |
| [C₆H₁₃³⁷Cl]⁺ | 122 | M+2 Peak |
| [C₆H₁₃]⁺ | 85 | Loss of Cl, stable tertiary carbocation (base peak) |
| [C₄H₉]⁺ | 57 | Fragmentation of the alkyl chain |
| [C₂H₅]⁺ | 29 | Fragmentation of the alkyl chain |
Application of Spectroscopic Techniques to Characterize Reaction Intermediates
While direct observation of transient species like carbocations is challenging under normal reaction conditions, specialized spectroscopic techniques can be employed. In the case of reactions involving this compound, the formation of the tertiary 3-methyl-3-pentyl carbocation is a key intermediate in Sₙ1 and E1 reactions. pearson.compearson.com
The stability and structure of such carbocations can be studied under superacid conditions at low temperatures, where their lifetime is extended. Low-temperature NMR spectroscopy can provide direct evidence for the existence and structure of these intermediates. The chemical shifts in the ¹H and ¹³C NMR spectra of the carbocation are significantly different from those of the neutral starting material, with the positively charged carbon being highly deshielded.
Synthetic Utility and Applications in Organic Synthesis
Role of 3-Chloro-3-methylpentane as a Synthetic Intermediate
This compound serves as a valuable synthetic intermediate in organic chemistry. As a tertiary alkyl halide, its reactivity is characterized by the carbon-chlorine bond at a tertiary carbon atom. chegg.com This structural feature dictates the primary pathways through which it is converted into other molecules, namely nucleophilic substitution and elimination reactions. chegg.com Its utility lies in its ability to act as a precursor for the formation of tertiary alcohols, a variety of alkenes, and potentially more complex molecular frameworks. brainly.inmorressier.com The strategic position of the chlorine atom allows for the introduction of different functional groups at a specific, sterically hindered position within a six-carbon skeleton.
Conversion to Alcohols via Nucleophilic Substitution Reactions
This compound can be readily converted into its corresponding tertiary alcohol, 3-methylpentan-3-ol, through nucleophilic substitution reactions. brainly.in When subjected to reaction with a nucleophile such as a hydroxide (B78521) ion (from aqueous sodium hydroxide) or water, the chlorine atom is replaced by a hydroxyl group. chegg.combrainly.in
Due to the structure of this compound as a tertiary alkyl halide, this transformation predominantly proceeds via the SN1 (unimolecular nucleophilic substitution) mechanism. chegg.comchegg.com The SN1 pathway involves a two-step process:
Formation of a Carbocation: The carbon-chlorine bond breaks first, with the chlorine atom departing as a chloride ion. This is the rate-determining step and results in the formation of a stable tertiary carbocation (the 3-methylpentan-3-yl cation). chegg.compearson.com The stability of this intermediate is a key factor favoring the SN1 mechanism. pearson.com
Nucleophilic Attack: The nucleophile (e.g., water or hydroxide) then attacks the planar carbocation. pearson.com This attack can occur from either face of the carbocation, leading to the final alcohol product after deprotonation if water is the nucleophile. chegg.compearson.com
While SN1 is the major pathway, SN2 reactions are sterically hindered at the tertiary carbon and are generally not favored. youtube.com Elimination reactions often compete with SN1 substitution, especially under high temperatures or with strongly basic, weakly nucleophilic reagents. chegg.com
| Reactant | Reagents/Conditions | Major Mechanism | Major Product |
|---|---|---|---|
| This compound | H₂O or aq. NaOH | SN1 | 3-Methylpentan-3-ol |
Formation of Alkenes via Elimination Reactions
Elimination reactions of this compound provide a route to synthesize various alkenes. chegg.com In these reactions, a molecule of hydrogen chloride (HCl) is removed from the substrate, resulting in the formation of a carbon-carbon double bond. uci.edu The specific products formed depend on the reaction conditions, particularly the strength and steric bulk of the base used. uci.edubrainly.com
The elimination can produce three possible alkene isomers by removing a proton from a beta-carbon (a carbon atom adjacent to the carbon bearing the chlorine). chegg.commorressier.com
3-Methyl-2-pentene: Formed by removing a proton from carbon-2.
2-Ethyl-1-butene: Formed by removing a proton from carbon-4 (from the ethyl group).
3-Methyl-1-pentene (B165626): Formed by removing a proton from the methyl group.
According to Zaitsev's rule, elimination reactions tend to favor the formation of the most stable, most highly substituted alkene. uci.edumasterorganicchemistry.comlibretexts.org In this case, 3-methyl-2-pentene is the trisubstituted and thermodynamically most stable alkene, making it the major product under most conditions (E1 or E2 with a non-bulky base). masterorganicchemistry.comaskfilo.com 2-Ethyl-1-butene is a disubstituted alkene, while 3-methyl-1-pentene is also a disubstituted alkene.
The reaction can proceed through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism.
E1 Reactions: These compete with SN1 reactions and also proceed through a carbocation intermediate. They are favored by weak bases (e.g., ethanol (B145695), water) and heat. uci.edulibretexts.org
E2 Reactions: These are favored by strong bases. uci.edu The use of a sterically hindered strong base, such as potassium tert-butoxide, can alter the product distribution to favor the formation of the less substituted alkene (Hofmann product), although for tertiary halides Zaitsev's product often still predominates. brainly.combrainly.com
| Reactant | Base/Conditions | Mechanism | Major Alkene Product | Minor Alkene Products |
|---|---|---|---|---|
| This compound | Sodium ethoxide in ethanol, heat | E2/E1 | 3-Methyl-2-pentene | 2-Ethyl-1-butene |
| This compound | Potassium tert-butoxide in tert-butanol | E2 | 3-Methyl-2-pentene | 2-Ethyl-1-butene |
| This compound | Heat in ethanol (solvolysis) | E1 | 3-Methyl-2-pentene | 2-Ethyl-1-butene, 3-Methyl-1-pentene |
Derivatization Strategies in Complex Molecule Synthesis
While this compound is a simple molecule, its structural motif—a tertiary carbon bearing a leaving group—is a feature utilized in the synthesis of more complex molecules. Derivatization strategies hinge on controlling the competition between substitution (SN1) and elimination (E1/E2) pathways to introduce desired functionality.
Direct applications in the late-stage functionalization of complex natural products are emerging fields in synthetic chemistry. rsc.org For instance, research into reagent-controlled C-H chlorination demonstrates the ability to selectively install chlorine at specific sites in a molecule like 3-methylpentane, which can then be further derivatized. rsc.org
A key example illustrating the synthetic utility of a similar structural unit is found in the synthesis of Cecropia Juvenile Hormone. pnas.org In this synthesis, a related compound, 3-chloro-3-methyl-2-pentanone, serves as a crucial intermediate. pnas.org The tertiary chloride in this molecule is strategically positioned to facilitate the construction of the larger carbon skeleton. pnas.org Although not this compound itself, this example highlights the value of the 3-chloro-3-methyl-alkane functional group as a handle for forming new carbon-carbon bonds or introducing other heteroatoms in a controlled manner during the assembly of a complex target molecule. The successful use of such an intermediate requires careful selection of reagents and conditions to favor the desired reaction pathway over undesired side reactions.
Q & A
Basic Question
- Gas Chromatography (GC): Kovats' retention indices (RI) on non-polar (RI = 750–800) and polar columns (RI = 900–950) are used for identification .
- Mass Spectrometry (MS): Characteristic fragments include m/z 120 (molecular ion) and m/z 85 (loss of Cl·) .
- NMR: H NMR shows a singlet for the tertiary CH₃ group (δ 1.2–1.4 ppm) and multiplet signals for adjacent CH₂ groups (δ 1.5–1.8 ppm) .
How do thermodynamic properties of this compound vary in mono- and dialcohols, and what experimental methodologies are used to measure them?
Advanced Question
Thermodynamic studies in alcohols involve calorimetry to determine enthalpies of solution (ΔsolH) and formation (ΔfH°). Key findings include:
What factors govern the regioselectivity of elimination vs. substitution reactions in this compound, and how can product ratios be controlled?
Advanced Question
- Base Strength: Strong bases (e.g., NaOCH₃) favor elimination via the E2 mechanism, producing 3-methyl-1-pentene (Zaitsev product) due to higher substitution stability .
- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) promote SN2 substitution, while non-polar solvents favor elimination .
| Reaction Condition | Major Product | Yield (%) |
|---|---|---|
| NaOCH₃ in DMSO, 50°C | 3-Methyl-1-pentene | 85 |
| NaOH in H₂O, 25°C | 3-Methyl-3-pentanol | 70 |
How can researchers resolve discrepancies in reported thermochemical data for this compound?
Advanced Question
Contradictions in enthalpy values (e.g., ΔfH°liquid ranging from -243.5 to -245.1 kJ/mol) arise from differences in experimental setups or solvent purity. Strategies include:
- Cross-validating data using multiple techniques (e.g., combustion calorimetry vs. solution calorimetry) .
- Reassessing solvent purity via gas chromatography to eliminate artifacts .
- Applying computational methods (e.g., DFT) to model solvation effects and reconcile experimental disparities .
What insights into carbonium ion stability can be derived from the thermochemistry of this compound?
Advanced Question
Studies on enthalpies of solvation for aliphatic carbonium ions use this compound as a precursor. The ΔsolH values correlate with solvent stabilizing effects:
| Solvent | Carbonium Ion Stability (kcal/mol) |
|---|---|
| Methanol | -78.2 |
| Ethanol | -75.6 |
| Higher stability in methanol indicates stronger ion-dipole interactions, supporting solvolysis mechanisms in polar media . |
What are the challenges in using this compound as a substrate in Kumada-Tamao-Corriu coupling reactions?
Advanced Question
Tertiary alkyl chlorides like this compound exhibit low reactivity in cross-couplings due to steric hindrance. Strategies to improve efficiency include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
